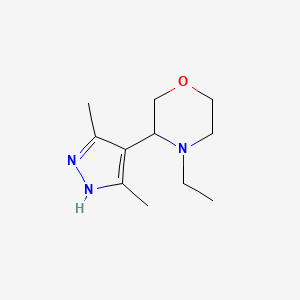
4-Ethoxy-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxybutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol that contains both an ethoxy group and a hydroxyl group. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxybutan-2-ol can be synthesized through the reaction of 4-chlorobutan-2-ol with sodium ethoxide. The reaction typically occurs under reflux conditions, where the sodium ethoxide acts as a nucleophile and displaces the chlorine atom in 4-chlorobutan-2-ol, resulting in the formation of 4-ethoxybutan-2-ol.
Industrial Production Methods
In an industrial setting, 4-ethoxybutan-2-ol can be produced through the etherification of butan-2-ol with ethanol in the presence of an acid catalyst. This process involves heating the reactants under controlled conditions to facilitate the formation of the ether bond.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxybutan-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-ethoxybutane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong nucleophiles under reflux conditions.
Major Products Formed
Oxidation: 4-Ethoxybutan-2-one
Reduction: 4-Ethoxybutane
Substitution: Various substituted butan-2-ol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the preparation of various biological assays and experiments.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethoxybutan-2-ol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, while in reduction reactions, the hydroxyl group is reduced to a hydrogen atom. The ethoxy group can participate in substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybutan-2-ol: Similar in structure but contains a methoxy group instead of an ethoxy group.
Butan-2-ol: Lacks the ethoxy group and has only a hydroxyl group.
4-Ethoxybutan-1-ol: Similar but with the hydroxyl group located at the terminal carbon.
Uniqueness
4-Ethoxybutan-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, which allows it to participate in a variety of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
53892-34-5 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
4-ethoxybutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-3-8-5-4-6(2)7/h6-7H,3-5H2,1-2H3 |
InChI Key |
PIYVGPKPVKCJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


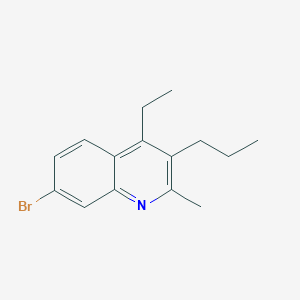
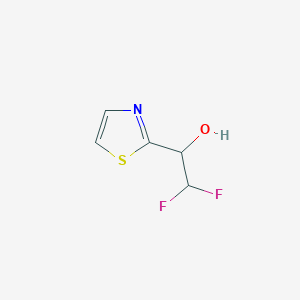
amine](/img/structure/B13255018.png)
![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide](/img/structure/B13255022.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)
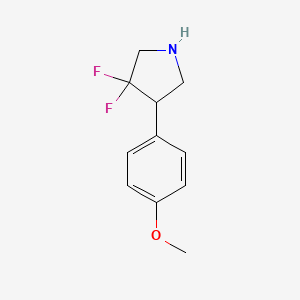
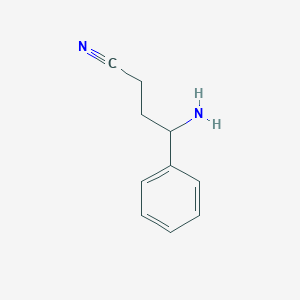



![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine](/img/structure/B13255061.png)

![6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13255071.png)
